molecular formula C12H16FNS B7991152 4-Fluoro-2-(piperidin-1-ylmethyl)benzenethiol

4-Fluoro-2-(piperidin-1-ylmethyl)benzenethiol

Cat. No.: B7991152
M. Wt: 225.33 g/mol
InChI Key: VDTJLTQADPBPRT-UHFFFAOYSA-N
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Description

4-Fluoro-2-(piperidin-1-ylmethyl)benzenethiol is an organic compound that features a fluorine atom, a piperidine ring, and a thiophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(piperidin-1-ylmethyl)benzenethiol typically involves the introduction of a piperidine ring to a fluorinated thiophenol derivative. One common method is through a nucleophilic substitution reaction where a piperidine derivative reacts with a fluorinated thiophenol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(piperidin-1-ylmethyl)benzenethiol can undergo various types of chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the piperidine ring.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium thiolate or primary amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-fluorinated products or modified piperidine derivatives.

    Substitution: Thiol or amine-substituted products.

Scientific Research Applications

4-Fluoro-2-(piperidin-1-ylmethyl)benzenethiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(piperidin-1-ylmethyl)benzenethiol involves its interaction with specific molecular targets. The fluorine atom and the piperidine ring can interact with enzymes or receptors, leading to changes in their activity. The thiophenol group can form covalent bonds with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-[(4-methyl-1-piperidino)methyl]thiophenol
  • 4-Fluoro-2-[(1-piperidino)methyl]phenol

Uniqueness

4-Fluoro-2-(piperidin-1-ylmethyl)benzenethiol is unique due to the presence of the thiophenol group, which imparts distinct chemical reactivity compared to similar compounds. The combination of the fluorine atom and the piperidine ring also contributes to its unique properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-fluoro-2-(piperidin-1-ylmethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNS/c13-11-4-5-12(15)10(8-11)9-14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTJLTQADPBPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC(=C2)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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